Ro 26-4550 trifluoroacetate

Vue d'ensemble

Description

Ro 26-4550 trifluoroacetate is a small-molecule inhibitor known for its ability to prevent the binding of interleukin-2 (IL-2) to its receptor (IL-2R α-subunit).

Méthodes De Préparation

The synthesis of Ro 26-4550 trifluoroacetate involves multiple steps, including the formation of key intermediates and the final trifluoroacetate salt. The synthetic route typically includes the following steps:

Formation of the core structure: This involves the synthesis of the piperidine ring and the attachment of the carbamimidoyl group.

Acetylation and coupling reactions: The core structure is then acetylated and coupled with other intermediates to form the final compound.

Trifluoroacetate formation: The final step involves the formation of the trifluoroacetate salt by reacting the compound with trifluoroacetic acid

Analyse Des Réactions Chimiques

Ro 26-4550 trifluoroacetate undergoes various chemical reactions, including:

Oxidation and reduction: These reactions can modify the functional groups on the compound, potentially altering its activity.

Substitution reactions: Common reagents such as halogens can be used to substitute specific groups on the compound, leading to derivatives with different properties.

Hydrolysis: The ester groups in this compound can undergo hydrolysis to form carboxylic acids and alcohols

Applications De Recherche Scientifique

Immunology

- T-cell Modulation : Ro 26-4550's ability to inhibit IL-2 binding makes it valuable in studies focused on T-cell activation and proliferation. By blocking IL-2 interaction with its receptor, researchers can explore mechanisms underlying T-cell mediated immunity and develop strategies for controlling autoimmune diseases or transplant rejection .

- Potential Therapeutic Uses : Given its immunosuppressive properties, Ro 26-4550 is being investigated as a potential alternative to antibody therapies for conditions such as graft-versus-host disease (GVHD) and other autoimmune disorders. Its oral bioavailability could provide a more convenient administration route compared to traditional monoclonal antibodies .

Cell Biology

- Fibroblast Expansion : Recent studies have indicated that small molecules, including Ro 26-4550, can enhance the ex vivo expansion of fibroblasts, which are critical for wound healing and tissue engineering. By promoting fibroblast proliferation, Ro 26-4550 may facilitate advancements in regenerative medicine and bioartificial skin development .

- Cell Cycle Regulation : Research has shown that compounds like Ro 26-4550 can influence cell cycle progression in fibroblasts, leading to increased expression of genes related to collagen synthesis and cellular aging. This aspect is particularly relevant for developing biofillers and improving skin regeneration strategies .

Case Studies and Research Findings

In Vivo Studies

As of now, there are no reported in vivo studies involving this compound, which limits understanding of its pharmacokinetics and potential clinical applications. Future research should focus on animal models to assess its therapeutic efficacy and safety profiles.

Mécanisme D'action

Ro 26-4550 trifluoroacetate exerts its effects by competitively inhibiting the binding of IL-2 to its receptor (IL-2R α-subunit). This inhibition prevents the activation of T cells, which are essential for immune responses. The compound binds to the same site on IL-2 as the receptor, effectively blocking the interaction .

Comparaison Avec Des Composés Similaires

Ro 26-4550 trifluoroacetate is unique due to its specific inhibition of IL-2 binding. Similar compounds include:

Ro 26-4550: The non-trifluoroacetate version of the compound, which has similar inhibitory properties.

Other IL-2 inhibitors: Compounds like this compound that inhibit IL-2 binding but may have different chemical structures and potencies

This compound stands out due to its high specificity and reversible inhibition, making it a valuable tool in immunological research.

Activité Biologique

Ro 26-4550 trifluoroacetate is a small molecule known for its role as a competitive reversible inhibitor of interleukin-2 (IL-2) binding to its receptor, specifically targeting the IL-2 receptor alpha subunit (IL-2Rα). This compound has garnered attention in immunology and hematology due to its potential applications in enhancing hematopoietic stem cell (HSC) expansion and modulating immune responses.

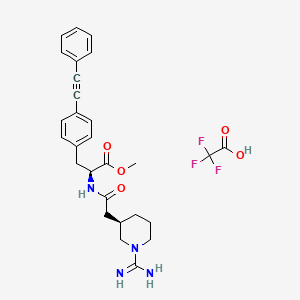

- Chemical Name : N-[[(3 R)-1-(Aminoiminomethyl)-3-piperidinyl]acetyl]-4-(phenylethynyl)-L-phenylalanine methyl ester trifluoroacetate

- CAS Number : 1217448-66-2

- Molecular Weight : 560.57 g/mol

- IC50 : 3 μM (inhibition of IL-2 interaction with IL-2Rα) .

Ro 26-4550 functions by competing with IL-2 for binding to IL-2Rα, which is critical for T-cell activation and proliferation. The inhibition of this interaction can lead to significant biological effects, including:

- Inhibition of T-cell Proliferation : By blocking IL-2 from binding to its receptor, Ro 26-4550 can suppress T-cell growth, which is beneficial in conditions where immune modulation is required.

- Induction of HSC Expansion : Studies have shown that treatment with Ro 26-4550 promotes the ex vivo expansion of HSCs, enhancing their self-renewal capacity and reducing apoptosis .

Hematopoietic Stem Cell Expansion

Research indicates that Ro 26-4550 significantly enhances the ex vivo expansion of human hematopoietic stem and progenitor cells (HSPCs). Key findings include:

- Cell Cycle Induction : Ro treatment induced HSPCs to enter the cell cycle, leading to increased proliferation rates .

- Maintenance of Self-Renewal : The compound helped maintain the self-renewal ability of HSPCs while minimizing apoptotic activity .

Case Studies

- Xenotransplantation Studies : In experiments involving immunodeficient mice, human CD34+ cells expanded using Ro 26-4550 demonstrated efficient multi-lineage reconstitution capabilities. This suggests potential therapeutic applications in regenerative medicine and transplantation .

- Fibroblast Proliferation : Ro 26-4550 has also been shown to enhance fibroblast proliferation, indicating its broader implications in tissue engineering and wound healing .

Comparative Analysis of Biological Activity

| Compound | Mechanism of Action | IC50 (μM) | Application Area |

|---|---|---|---|

| This compound | Inhibits IL-2/IL-2Rα interaction | 3 | Immunology, Hematology |

| AS1949490 | Induces fibroblast expansion | Not specified | Tissue Engineering |

| SKF96365 | Enhances cell cycle progression | Not specified | Stem Cell Research |

Propriétés

IUPAC Name |

methyl (2S)-2-[[2-[(3R)-1-carbamimidoylpiperidin-3-yl]acetyl]amino]-3-[4-(2-phenylethynyl)phenyl]propanoate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O3.C2HF3O2/c1-33-25(32)23(29-24(31)17-22-8-5-15-30(18-22)26(27)28)16-21-13-11-20(12-14-21)10-9-19-6-3-2-4-7-19;3-2(4,5)1(6)7/h2-4,6-7,11-14,22-23H,5,8,15-18H2,1H3,(H3,27,28)(H,29,31);(H,6,7)/t22-,23+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMWPONRCOSTMK-RFPXDPOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)C#CC2=CC=CC=C2)NC(=O)CC3CCCN(C3)C(=N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)C#CC2=CC=CC=C2)NC(=O)C[C@H]3CCCN(C3)C(=N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31F3N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587904 | |

| Record name | Trifluoroacetic acid--methyl N-{[(3R)-1-carbamimidoylpiperidin-3-yl]acetyl}-4-(phenylethynyl)-L-phenylalaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217448-66-2, 193744-04-6 | |

| Record name | L-Phenylalanine, N-[2-[(3R)-1-(aminoiminomethyl)-3-piperidinyl]acetyl]-4-(2-phenylethynyl)-, methyl ester, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217448-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroacetic acid--methyl N-{[(3R)-1-carbamimidoylpiperidin-3-yl]acetyl}-4-(phenylethynyl)-L-phenylalaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.